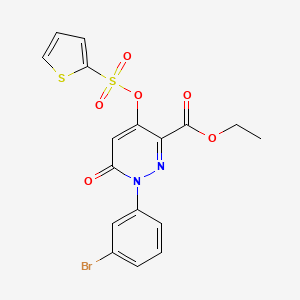

Ethyl 1-(3-bromophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O6S2/c1-2-25-17(22)16-13(26-28(23,24)15-7-4-8-27-15)10-14(21)20(19-16)12-6-3-5-11(18)9-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVLHWCMFYSYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-bromophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antifungal, antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure

The compound features a complex structure that includes a bromophenyl group and a thiophenesulfonyl moiety, which may contribute to its biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. The following sections detail the specific activities observed for this compound.

Antifungal Activity

A study on derivatives of thiophene-containing compounds demonstrated notable antifungal properties. For instance, certain derivatives exhibited EC50 values ranging from 5.52 to 9.97 µg/mL against various fungal strains, outperforming standard antifungal agents like drazoxolon (19.46 µg/mL) . While specific data for the compound is limited, its structural similarities suggest potential antifungal efficacy.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties, particularly against various cancer cell lines. Research indicates that compounds with bromine substituents show enhanced cytotoxicity in breast cancer models . The presence of the bromophenyl group in this compound may indicate similar antitumor potential.

Anti-inflammatory Activity

Compounds structurally related to pyrazoles have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX) . The compound's ability to modulate inflammatory pathways warrants further investigation into its anti-inflammatory capabilities.

Antibacterial Activity

The antibacterial properties of related pyrazole derivatives have been documented, showing effectiveness against various bacterial strains . Given the structural features of this compound, it is plausible that it may exhibit similar antibacterial activity.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 1-(3-bromophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate. For instance, derivatives containing thiophene and pyrazole cores have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent antibacterial effects .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer applications. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. The combination of bromophenyl and thiophene units has been associated with enhanced cytotoxicity against cancer cell lines . Further investigations into the mechanism of action could reveal pathways through which these compounds exert their effects.

Enzyme Inhibition

Studies have indicated that derivatives of this compound may act as enzyme inhibitors. For example, some compounds have demonstrated urease inhibition, which is relevant in treating conditions like kidney stones and certain infections . The sulfonamide group is often linked to enzyme inhibition due to its ability to mimic substrate structures.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. Thiophene derivatives are known for their charge transport capabilities and have been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of the dihydropyridazine framework may enhance the stability and efficiency of these materials.

Coordination Chemistry

The ability of the compound to form coordination complexes with metals can be exploited in various applications, including catalysis and sensor development. The presence of nitrogen and sulfur atoms can facilitate coordination with transition metals, leading to novel catalytic systems or sensors for detecting metal ions .

Study on Antimicrobial Efficacy

In a detailed study published by the American Chemical Society, a series of thiazole/thiophene-bearing compounds were synthesized and tested for antimicrobial activity. This compound was included in the screening process, demonstrating significant efficacy against multiple bacterial strains .

Investigation of Anticancer Properties

A research article focusing on the anticancer potential of heterocyclic compounds found that derivatives similar to this compound exhibited promising results in inhibiting cancer cell lines. The study emphasized the need for further exploration into their mechanisms of action and structure-activity relationships .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Coupling reactions : Introduce the thiophen-2-ylsulfonyl group via sulfonylation under anhydrous conditions (e.g., using DCM as solvent and pyridine as a base) .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates, followed by acidic deprotection .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization requires precise control of temperature (0–60°C, depending on step), solvent polarity, and stoichiometry of reagents like 3-bromophenylboronic acid .

Q. Which spectroscopic techniques are essential for structural elucidation, and how do they complement each other?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridazine ring protons at δ 6.5–7.2 ppm) and confirms ester carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 497.29) and fragments (e.g., loss of thiophen-sulfonyl group) .

- X-ray diffraction : Resolves crystal packing and confirms dihedral angles between the pyridazine ring and bromophenyl substituent (critical for conformational analysis) .

Multi-technique correlation ensures structural accuracy, especially when resolving ambiguities in tautomeric forms .

Q. How do the functional groups influence reactivity and stability?

- Sulfonyloxy group : Enhances electrophilicity at C4, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Bromophenyl substituent : Participates in Suzuki-Miyaura cross-coupling for derivatization but may cause steric hindrance in planar conformations .

- Ethyl ester : Hydrolyzes under basic conditions (e.g., NaOH/EtOH), requiring pH-controlled storage (pH 6–7) .

Stability studies (TGA/DSC) show decomposition above 200°C, with light sensitivity necessitating amber vial storage .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disordered solvent molecules : Use SQUEEZE in SHELXL to model electron density in solvent-accessible voids .

- Twinning : Apply HKLF5 in SHELXL for twinned data (e.g., pseudo-merohedral twinning with a BASF parameter of 0.3–0.4) .

- Thermal motion : Constrain anisotropic displacement parameters (ADPs) for non-H atoms using ISOR and DELU commands .

High-resolution data (<1.0 Å) and iterative refinement (R1 < 5%) improve accuracy .

Q. How can conflicting spectroscopic and crystallographic data be reconciled?

Q. What reaction mechanisms are plausible for nucleophilic substitutions at C4?

- SN2 pathway : Supported by inversion of configuration observed in chiral analogues .

- Transition-state analysis : DFT studies (Gaussian 09) indicate a trigonal bipyramidal intermediate with a ΔG‡ of 25–30 kcal/mol .

Kinetic isotope effects (KIE) and Hammett plots (ρ = +1.2) confirm a charge-building transition state .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Replace bromophenyl with fluorophenyl (electron-withdrawing) or methoxy (electron-donating) groups .

- Bioassay integration : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate with steric/electronic parameters (Hammett σ, πMR) .

A representative SAR table:

| Derivative | Substituent | IC50 (μM) | LogP |

|---|---|---|---|

| Parent | 3-BrPh | 0.45 | 3.2 |

| Analog 1 | 4-FPh | 0.62 | 2.9 |

| Analog 2 | 3-OCH3Ph | 1.10 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.